molecular formula C12H15N3O B2799237 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2198675-37-3

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2799237
CAS No.: 2198675-37-3
M. Wt: 217.272
InChI Key: NEHAFLDGXKBISV-UHFFFAOYSA-N
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Description

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Scientific Research Applications

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 1-azadiene derivative with a 2-carbon π-component in a [4 + 2] cycloaddition reaction. This can be achieved through thermal pericyclic reactions or transition metal-catalyzed formal cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the cycloaddition reactions to maximize yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the imidazo[4,5-b]pyridine scaffold.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylethoxy group and methyl group contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(9-5-6-9)16-12-14-10-4-3-7-13-11(10)15(12)2/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHAFLDGXKBISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC3=C(N2C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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